N-{1-[(2-fluorophenyl)methyl]piperidin-3-yl}-N,5-dimethylpyrimidin-2-amine
Description
N-{1-[(2-fluorophenyl)methyl]piperidin-3-yl}-N,5-dimethylpyrimidin-2-amine is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring substituted with a 2-fluorophenylmethyl group and a pyrimidine ring substituted with a dimethylamine group. Its unique structure allows it to interact with various biological targets, making it a valuable compound for research in chemistry, biology, and medicine.
Properties
Molecular Formula |
C18H23FN4 |
|---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
N-[1-[(2-fluorophenyl)methyl]piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine |
InChI |
InChI=1S/C18H23FN4/c1-14-10-20-18(21-11-14)22(2)16-7-5-9-23(13-16)12-15-6-3-4-8-17(15)19/h3-4,6,8,10-11,16H,5,7,9,12-13H2,1-2H3 |
InChI Key |
SLQBPHVOVHFCMP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N=C1)N(C)C2CCCN(C2)CC3=CC=CC=C3F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(2-fluorophenyl)methyl]piperidin-3-yl}-N,5-dimethylpyrimidin-2-amine typically involves multiple steps, starting with the preparation of the piperidine and pyrimidine intermediates. One common synthetic route includes the following steps:
Preparation of 2-fluorophenylmethylpiperidine: This intermediate can be synthesized through the reaction of 2-fluorobenzyl chloride with piperidine in the presence of a base such as sodium hydroxide.
Formation of the pyrimidine intermediate: The pyrimidine ring can be synthesized through the reaction of appropriate precursors such as 2,4-diaminopyrimidine with dimethylamine.
Coupling of intermediates: The final step involves coupling the 2-fluorophenylmethylpiperidine intermediate with the pyrimidine intermediate under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{1-[(2-fluorophenyl)methyl]piperidin-3-yl}-N,5-dimethylpyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
N-{1-[(2-fluorophenyl)methyl]piperidin-3-yl}-N,5-dimethylpyrimidin-2-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{1-[(2-fluorophenyl)methyl]piperidin-3-yl}-N,5-dimethylpyrimidin-2-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-{1-[(2-fluorophenyl)methyl]piperidin-4-yl}-N,5-dimethylpyrimidin-2-amine
- N-{1-[(2-fluorophenyl)methyl]piperidin-3-yl}-N,4-dimethylpyrimidin-2-amine
- N-{1-[(2-fluorophenyl)methyl]piperidin-3-yl}-N,5-dimethylpyrimidin-4-amine
Uniqueness
N-{1-[(2-fluorophenyl)methyl]piperidin-3-yl}-N,5-dimethylpyrimidin-2-amine is unique due to its specific substitution pattern on the piperidine and pyrimidine rings. This unique structure allows it to interact with different biological targets compared to its similar compounds, potentially leading to distinct biological effects and applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
